4-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid
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Overview
Description
4-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid is a complex organic compound with a molecular formula of C17H14N2O5. This compound is characterized by the presence of a phthalazinone moiety, which is a bicyclic structure containing nitrogen, and a benzoic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phthalazinone Moiety: The synthesis begins with the preparation of the phthalazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the Dimethoxy Groups: The next step involves the introduction of methoxy groups at the 7 and 8 positions of the phthalazinone ring. This can be accomplished using methanol and a suitable catalyst.
Acetylation: The phthalazinone derivative is then acetylated using acetic anhydride to introduce the acetyl group.
Coupling with Benzoic Acid: Finally, the acetylated phthalazinone is coupled with benzoic acid through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phthalazinone moiety can act as a pharmacophore, binding to active sites of enzymes and inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)benzoic acid: A closely related compound with similar structural features.
2,4-Dimethoxybenzoic acid: A simpler compound with a benzoic acid core and methoxy groups at the 2 and 4 positions.
Phthalazinone derivatives: A class of compounds with the phthalazinone core, varying in their substituents and functional groups
Uniqueness
4-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid is unique due to its combination of a phthalazinone moiety with a benzoic acid group, providing a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C20H19N3O6 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
4-[[[2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C20H19N3O6/c1-28-15-8-7-14-10-22-23(19(25)17(14)18(15)29-2)11-16(24)21-9-12-3-5-13(6-4-12)20(26)27/h3-8,10H,9,11H2,1-2H3,(H,21,24)(H,26,27) |
InChI Key |
DSVGMJMWEPRMLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCC3=CC=C(C=C3)C(=O)O)OC |
Origin of Product |
United States |
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